Ethyl 4,4-diethoxy-2-ethylbutanoate

Description

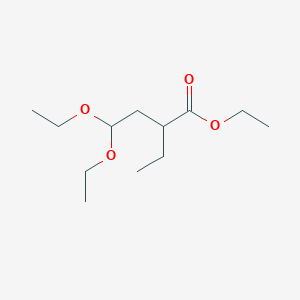

Ethyl 4,4-diethoxy-2-ethylbutanoate (CAS: 1384429-38-2) is a branched ester characterized by dual ethoxy groups at the 4-position and an ethyl substituent at the 2-position of the butanoate backbone. This compound is structurally distinct due to its ethoxy and ethyl functional groups, which influence its physicochemical properties, such as solubility, stability, and reactivity. It has been listed by at least three suppliers globally, though recent data indicate discontinuation of its commercial availability in standard quantities (e.g., 1g, 250mg, 500mg) as of 2025 . The discontinuation may reflect challenges in synthesis, regulatory constraints, or reduced industrial demand.

Properties

CAS No. |

1384429-38-2 |

|---|---|

Molecular Formula |

C12H24O4 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

ethyl 4,4-diethoxy-2-ethylbutanoate |

InChI |

InChI=1S/C12H24O4/c1-5-10(12(13)16-8-4)9-11(14-6-2)15-7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

PMCCDXCFKJPNRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(OCC)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4-diethoxy-2-ethylbutanoate can be synthesized through the esterification of 4,4-diethoxy-2-ethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester product is collected at the bottom of the column. The reaction is optimized by controlling the temperature and the molar ratio of the reactants.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4,4-diethoxy-2-ethylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

Oxidation: 4,4-diethoxy-2-ethylbutanoic acid or 4,4-diethoxy-2-ethylbutanone.

Reduction: 4,4-diethoxy-2-ethylbutanol.

Substitution: 4,4-diiodo-2-ethylbutanoate (in the case of halide substitution).

Scientific Research Applications

Ethyl 4,4-diethoxy-2-ethylbutanoate is utilized in various scientific research fields due to its versatile chemical properties:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: this compound is involved in the development of new drug candidates and in the study of drug metabolism.

Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxy-2-ethylbutanoate depends on the specific reaction or application. In general, the compound interacts with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the ethoxy groups act as leaving groups, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the ethyl ester group is converted to a carboxylic acid or ketone through the transfer of oxygen atoms.

Comparison with Similar Compounds

Substituent-Based Comparisons

Ethyl 4,4-diethoxy-2-ethylbutanoate belongs to a family of substituted ethyl esters with diverse functional groups. Below is a comparative analysis with key analogs:

Functional Group Impact

- Fluorine vs. Ethyl Substituents: Ethyl 4,4-diethoxy-2-fluorobutanoate exhibits higher polarity and metabolic stability compared to the ethyl-substituted analog due to fluorine’s electronegativity. This makes it more suitable for pharmaceutical applications.

- Oxo Group Influence: Compounds like Ethyl 4,4-diethoxy-3-oxobutanoate and its methyl-oxo derivative are pivotal in organic synthesis, as the keto group facilitates nucleophilic attacks and condensation reactions. In contrast, the absence of an oxo group in this compound limits its utility in such reactions.

Biological Activity

Ethyl 4,4-diethoxy-2-ethylbutanoate, a compound with the chemical formula C13H26O4, is of interest in various biological and chemical research fields. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure which influences its biological interactions. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 258.34 g/mol |

| Log P (octanol-water partition coefficient) | 1.54 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

1. Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the specific pathways involved.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. The compound demonstrates a dose-dependent response, indicating potential as an anticancer agent.

2. Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts when treated with the compound at concentrations above 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in a peer-reviewed journal, the cytotoxic effects of this compound were tested on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly after 48 hours of exposure, with an IC50 value determined at approximately 75 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.